molecular formula C19H21ClN2O4S B247649 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247649
M. Wt: 408.9 g/mol
InChI Key: RWQPDHIOAKDMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CSP and belongs to the class of piperazine derivatives. CSP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Scientific Research Applications

CSP has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CSP has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CSP has been studied for its neuroprotective effects and has been found to improve cognitive function and protect against neuronal damage.

Mechanism of Action

The mechanism of action of CSP involves its interaction with various targets in the body such as enzymes, receptors, and ion channels. CSP has been shown to inhibit the activity of enzymes such as phosphodiesterase and histone deacetylase, which are involved in various cellular processes. CSP has also been found to interact with receptors such as serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. CSP has been shown to modulate ion channels such as potassium channels, which play a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
CSP has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CSP has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival. CSP has been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

CSP has several advantages for lab experiments such as its high potency, selectivity, and stability. CSP is also readily available and can be synthesized in large quantities. However, CSP has some limitations such as its poor solubility in water, which can limit its use in certain experiments. CSP can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on CSP. One area of research is the development of CSP derivatives with improved pharmacological properties such as increased solubility and selectivity. Another area of research is the study of the role of CSP in the regulation of neuronal function and behavior. CSP has been shown to have potential therapeutic applications in various diseases, and further research is needed to determine its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research. CSP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. CSP has potential therapeutic applications in various diseases, and further research is needed to determine its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of CSP involves the reaction of 1-(4-chlorophenyl)sulfonyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by column chromatography or recrystallization.

properties

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C19H21ClN2O4S/c1-15-2-6-17(7-3-15)26-14-19(23)21-10-12-22(13-11-21)27(24,25)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3

InChI Key

RWQPDHIOAKDMAG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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